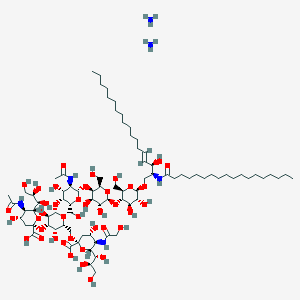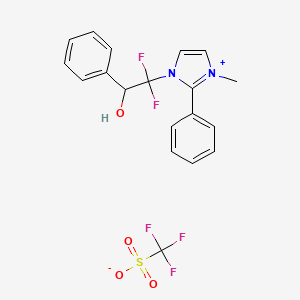
9H-fluorene-9-carboperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluorene-9-carboperoxoic acid: is an organic compound that belongs to the class of peroxy acids It is derived from fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carboperoxoic acid typically involves the oxidation of 9H-fluorene-9-carboxylic acid. One common method is the reaction of 9H-fluorene-9-carboxylic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the peroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-fluorene-9-carboperoxoic acid can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form 9H-fluorene-9-carboxylic acid or other reduced forms.
Substitution: The compound can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of fluorene.
Reduction: 9H-fluorene-9-carboxylic acid.
Substitution: Substituted fluorenes with different functional groups.
Scientific Research Applications
Chemistry: 9H-fluorene-9-carboperoxoic acid is used as an oxidizing agent in organic synthesis. It is also employed in the preparation of various fluorene derivatives.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, especially in the development of new drugs that target oxidative pathways.
Industry: In the industrial sector, the compound is used in the synthesis of polymers and other materials that require specific oxidative properties.
Mechanism of Action
The mechanism of action of 9H-fluorene-9-carboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
9H-fluorene-9-carboxylic acid: The precursor to 9H-fluorene-9-carboperoxoic acid, used in similar applications but lacks the peroxy group.
9H-fluorene-9-hydroperoxide: Another oxidized derivative of fluorene with similar oxidative properties.
9H-fluorene-9,9-dicarboxylic acid: A compound with two carboxylic acid groups, used in different synthetic applications.
Uniqueness: this compound is unique due to its peroxy group, which imparts distinct oxidative properties. This makes it particularly useful in reactions requiring strong oxidizing agents and in studies related to oxidative stress.
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9H-fluorene-9-carboperoxoic acid |
InChI |
InChI=1S/C14H10O3/c15-14(17-16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,16H |
InChI Key |
HQMLXVRUEZPOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)



![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)



![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)
